REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]1[C:5]2[CH2:20][CH2:19][CH2:18][CH2:17][C:6]=2[S:7][C:8]=1[NH:9][C:10](=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:3]>O>[O:3]=[C:2]1[NH:1][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:9][C:8]2[S:7][C:6]3[CH2:17][CH2:18][CH2:19][CH2:20][C:5]=3[C:4]1=2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
immersed in an oil bath at 261° C
|
Type
|
TEMPERATURE
|
Details
|
The molten material is heated
|
Type
|
CUSTOM
|
Details
|
by bubbling of the reaction mixture
|
Type
|
DISSOLUTION
|
Details
|
The molten mass is then dissolved in dimethylformamide
|
Type
|
ADDITION
|
Details
|
the warm solution is poured into a volume of methanol larger than the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of dimethylformamide and methanol
|
Type
|
CUSTOM
|
Details
|
to yield 4.92 g
|
Reaction Time |
10 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(N=C(N1)C(=O)OCC)SC1=C2CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |